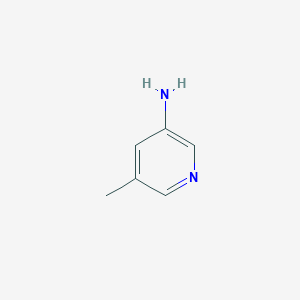

3-Amino-5-methylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-2-6(7)4-8-3-5/h2-4H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUWZXFVCBODAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376549 | |

| Record name | 3-Amino-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3430-19-1 | |

| Record name | 5-Methyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-5-METHYLPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 3-Amino-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 3-Amino-5-methylpyridine (CAS No: 3430-19-1), a key building block in the synthesis of pharmaceuticals and agrochemicals. This document collates essential chemical, physical, and spectroscopic data, alongside a detailed experimental protocol for its synthesis. The information presented is intended to support research and development activities by providing a robust foundational understanding of this versatile heterocyclic amine.

Introduction

This compound, also known as 5-methyl-3-pyridinamine or 3-amino-5-picoline, is a substituted pyridine derivative featuring an amino group at the 3-position and a methyl group at the 5-position. Its unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly in the development of novel bioactive molecules.[1] The presence of the amino group and the nitrogen atom within the pyridine ring allows for a variety of chemical transformations, including nucleophilic substitutions and coupling reactions, making it a versatile scaffold in medicinal chemistry and material science.[1] Its application extends to the synthesis of potent inhibitors and active pharmaceutical ingredients (APIs), as well as in the formulation of pesticides and herbicides.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in various experimental settings.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 5-methylpyridin-3-amine | [2] |

| Synonyms | 3-Amino-5-picoline, 5-Methyl-pyridin-3-ylamine | [1] |

| CAS Number | 3430-19-1 | [1][3] |

| Molecular Formula | C₆H₈N₂ | [1][3] |

| Molecular Weight | 108.14 g/mol | [1][3] |

| Appearance | Off-white to yellow or brown crystalline powder | [1] |

| Melting Point | 59-63 °C | |

| Solubility | Soluble in many organic solvents, such as ethanol, acetone, and dichloromethane. | [4] |

| Purity | ≥ 97% (GC) | [1] |

| Storage | Store at 0 - 8 °C | [1] |

Spectroscopic Data

While comprehensive, publicly available spectroscopic data for this compound is limited, the following sections outline the expected spectral characteristics based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amine protons, and the methyl protons. The chemical shifts and coupling constants will be influenced by the positions of the amino and methyl groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and the one carbon of the methyl group. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to:

-

N-H stretching vibrations of the primary amine group, typically in the region of 3300-3500 cm⁻¹.

-

C-H stretching vibrations of the aromatic ring and the methyl group, usually appearing around 2850-3100 cm⁻¹.

-

C=C and C=N stretching vibrations of the pyridine ring, expected in the 1400-1600 cm⁻¹ region.

-

N-H bending vibrations around 1600 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (108.14). Fragmentation patterns would likely involve the loss of the amino group, the methyl group, or parts of the pyridine ring.

Synthesis

A common and effective method for the synthesis of this compound is the hydrogenation reduction of 3-nitro-5-methylpyridine.[3] This two-step process is outlined below.

Synthesis of 3-nitro-5-methylpyridine

The synthesis starts with the condensation reaction of diethyl malonate with an alkali metal to form a salt. This is followed by the dropwise addition of a toluene solution of 3-nitro-5-chloropyridine. The resulting product is then decarboxylated under acidic conditions to yield 3-nitro-5-methylpyridine.[3]

Synthesis of this compound

The 3-nitro-5-methylpyridine is then reduced to this compound. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a methanol solvent. After the reaction is complete, the catalyst is removed by suction filtration, and the filtrate is concentrated to obtain the final product.[3]

Experimental Protocols

Detailed Synthesis of this compound from 3-nitro-5-methylpyridine

Materials:

-

3-nitro-5-methylpyridine

-

Palladium on carbon (Pd/C, 10%)

-

Methanol

-

Hydrogen gas source

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, dissolve 3-nitro-5-methylpyridine in methanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas to the vessel (typically via a balloon or a pressurized system).

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Remove the Pd/C catalyst by vacuum filtration through a pad of celite, washing the filter cake with methanol.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[2]

Hazard Classifications:

-

Acute Toxicity, Oral (Category 4)[2]

-

Skin Irritation (Category 2)[2]

-

Serious Eye Damage (Category 1)[2]

-

Specific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3)[2]

Precautionary Measures:

-

Avoid breathing dust.

-

Wash skin thoroughly after handling.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.

Applications in Research and Drug Development

This compound serves as a crucial starting material and intermediate in various fields:

-

Pharmaceutical Synthesis: It is a key building block for the synthesis of a wide range of pharmaceutical agents. Its structural features allow for the creation of novel compounds with enhanced biological activity and specificity, particularly in the development of potent enzyme inhibitors.[1]

-

Agrochemicals: This compound is utilized in the formulation of effective pesticides and herbicides, contributing to improved crop yields.[1]

-

Material Science: It is employed in the synthesis of advanced materials, including polymers and coatings, that offer superior durability and performance.[1]

-

Organic Synthesis: As a versatile building block, it enables chemists to construct complex molecules with precision and efficiency through various chemical reactions.[1]

Conclusion

This compound is a compound of significant interest due to its wide-ranging applications in pharmaceutical, agrochemical, and material sciences. This guide has summarized its fundamental properties, provided an overview of its synthesis, and highlighted key safety considerations. The information compiled herein is intended to be a valuable resource for researchers and professionals working with this important chemical intermediate. Further research to fully characterize its spectroscopic properties and explore its biological activities is warranted.

References

An In-depth Technical Guide to 3-Amino-5-methylpyridine (CAS: 3430-19-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-5-methylpyridine, a key building block in the synthesis of complex organic molecules. This document consolidates its chemical and physical properties, safety information, and a detailed experimental protocol for its synthesis. Furthermore, its crucial role as an intermediate in the development of pharmaceuticals and agrochemicals is highlighted.

Core Compound Information

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| CAS Number | 3430-19-1[1] |

| Molecular Formula | C₆H₈N₂[2] |

| Molecular Weight | 108.14 g/mol [2] |

| IUPAC Name | 5-methylpyridin-3-amine[3] |

| Synonyms | 3-Amino-5-picoline, 5-Methyl-pyridin-3-ylamine, 5-Amino-3-picoline[2] |

| PubChem CID | 2762894 |

| MDL Number | MFCD04112508[2] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Off-white to yellow or brown crystalline powder | [2] |

| Melting Point | 59-65 °C | [1] |

| Boiling Point | 155 °C at 21 mmHg | [4] |

| Density | 1.068 g/cm³ | [3] |

| Solubility | Soluble in methanol. |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reduction of its nitro precursor, 3-nitro-5-methylpyridine. A general two-step synthetic approach is outlined below, starting from 3-nitro-5-chloropyridine.

Experimental Protocol:

Step 1: Synthesis of 3-nitro-5-methylpyridine

This step involves a condensation reaction followed by decarboxylation.

-

Materials: Diethyl malonate, sodium metal, 3-nitro-5-chloropyridine, toluene, hydrochloric acid.

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, react diethyl malonate with sodium metal in toluene to generate the corresponding salt.

-

To this solution, add a toluene solution of 3-nitro-5-chloropyridine dropwise to initiate a condensation reaction.

-

Following the condensation, acidify the reaction mixture with hydrochloric acid to facilitate decarboxylation, yielding 3-nitro-5-methylpyridine.

-

The crude product can be purified by extraction and distillation.

-

Step 2: Hydrogenation Reduction to this compound

This step involves the catalytic hydrogenation of the nitro group.

-

Materials: 3-nitro-5-methylpyridine, Palladium on carbon (Pd/C) catalyst, methanol, hydrogen gas source.

-

Procedure:

-

Dissolve 3-nitro-5-methylpyridine in methanol in a hydrogenation vessel.

-

Add a catalytic amount of Pd/C to the solution.

-

Pressurize the vessel with hydrogen gas.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, carefully vent the hydrogen and filter the reaction mixture to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by crystallization or column chromatography.

-

Role in Drug Discovery and Development

This compound is a versatile intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its pyridine ring, amino group, and methyl group provide multiple reactive sites for further chemical modifications, such as nucleophilic substitutions and coupling reactions. This allows for the construction of complex molecular architectures with desired biological activities.

While there is no evidence of this compound being directly involved in specific signaling pathways, its significance lies in its role as a foundational scaffold for molecules that are designed to interact with biological targets. The following diagram illustrates a generalized workflow of its application in drug discovery.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage |

| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation |

Data sourced from multiple chemical suppliers and databases.

Personal Protective Equipment (PPE):

-

Respiratory Protection: Dust mask or respirator.

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves.

In case of exposure, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it a readily accessible building block for the creation of novel and complex molecules. Proper handling and adherence to safety guidelines are essential when working with this compound. This guide provides a foundational understanding for researchers and developers to effectively and safely utilize this compound in their synthetic endeavors.

References

A Comprehensive Technical Overview of 3-Amino-5-methylpyridine

This guide provides an in-depth analysis of the molecular structure and properties of 3-Amino-5-methylpyridine, a pivotal chemical intermediate in the pharmaceutical and agrochemical industries.[1] Intended for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data and visualizes its chemical structure.

Molecular Properties and Identification

This compound, also known as 5-methylpyridin-3-amine, is a substituted pyridine derivative.[2] Its unique arrangement of an amino group and a methyl group on the pyridine ring makes it a versatile building block in organic synthesis.[1]

| Property | Value | Source |

| Molecular Formula | C6H8N2 | PubChem[2], Sigma-Aldrich, Matrix Scientific[3] |

| Molecular Weight | 108.14 g/mol | PubChem[2], Sigma-Aldrich, Matrix Scientific[3] |

| IUPAC Name | 5-methylpyridin-3-amine | PubChem[2] |

| CAS Number | 3430-19-1 | Sigma-Aldrich, ChemBK[4], Chem-Impex[1] |

| SMILES | CC1=CC(=CN=C1)N | PubChemLite[5] |

| InChI | InChI=1S/C6H8N2/c1-5-2-6(7)4-8-3-5/h2-4H,7H2,1H3 | PubChem[2], PubChemLite[5] |

| Appearance | Off-white to yellow or brown crystalline powder | Chem-Impex[1] |

| Melting Point | 59-65 °C | Matrix Scientific[3] |

Molecular Structure Visualization

The structural arrangement of this compound is crucial for its chemical reactivity and application in synthesis. The following diagram illustrates the connectivity of atoms within the molecule.

Caption: Molecular structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are extensive and proprietary to various research and manufacturing entities. However, a general synthetic approach involves the reaction of pyridine with ethylene glycol amine under specific conditions, followed by purification through distillation or crystallization.[4] For analytical characterization, techniques such as Gas Chromatography (GC) are commonly employed to determine purity, which is typically ≥97.0%.[1][6] Further structural elucidation is achieved through spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

It is important to note that specific experimental conditions, such as reaction times, temperatures, and catalyst choices, can vary significantly and are often detailed in patented literature or internal standard operating procedures.

References

Solubility Profile of 3-Amino-5-methylpyridine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 3-Amino-5-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of comprehensive quantitative solubility data in public literature, this document outlines a standardized experimental protocol for determining the solubility of this compound in various organic solvents. Furthermore, a logical workflow for this procedure is presented visually.

Introduction

This compound, also known as 5-amino-3-picoline, is a critical building block in the synthesis of a range of bioactive molecules. Its solubility in different organic solvents is a critical parameter for reaction kinetics, purification processes, and formulation development. A thorough understanding of its solubility profile enables the optimization of synthetic routes and the development of robust, scalable manufacturing processes.

While specific quantitative data on the solubility of this compound in a wide array of organic solvents is not extensively documented in publicly accessible literature, it is generally described as being soluble in several common organic solvents. This guide provides a standardized methodology for researchers to determine the precise solubility of this compound in solvents relevant to their work.

Physicochemical Properties of this compound

| Property | Value |

| Synonyms | 5-Amino-3-picoline, 5-Methylpyridin-3-amine |

| Molecular Formula | C₆H₈N₂ |

| Molecular Weight | 108.14 g/mol |

| Appearance | Colorless to light yellow solid, crystal, or crystalline solid.[1] |

| Melting Point | 60-64 °C |

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| e.g., Methanol | e.g., 25 | - | - |

| e.g., Ethanol | e.g., 25 | - | - |

| e.g., Acetone | e.g., 25 | - | - |

| e.g., Ethyl Acetate | e.g., 25 | - | - |

| e.g., Dichloromethane | e.g., 25 | - | - |

| e.g., Toluene | e.g., 25 | - | - |

Qualitative Solubility Information:

This compound is reported to be soluble in ethanol, acetone, and dichloromethane.[1]

Solubility Data of a Structurally Similar Compound: 3-Aminopyridine

To provide a point of reference, the following table presents solubility data for 3-aminopyridine, a structurally similar compound, in acetone and n-butyl acetate. It is crucial to note that this data is for a related but different molecule and should be used as an estimation only. The solubility of 3-aminopyridine increases with temperature and with a higher concentration of acetone in mixed solvents.[2]

| Solvent System (mass fraction acetone, w) | Temperature (K) | Molar Solubility of 3-Aminopyridine (x₁) |

| n-Butyl Acetate (w=0) | 288.15 | 0.0485 |

| 293.15 | 0.0572 | |

| 298.15 | 0.0673 | |

| 303.15 | 0.0791 | |

| 308.15 | 0.0929 | |

| 313.15 | 0.1091 | |

| Acetone (w=0.2) | 288.15 | 0.0763 |

| 293.15 | 0.0889 | |

| 298.15 | 0.1036 | |

| 303.15 | 0.1209 | |

| 308.15 | 0.1412 | |

| 313.15 | 0.1651 | |

| Acetone (w=0.4) | 288.15 | 0.1194 |

| 293.15 | 0.1374 | |

| 298.15 | 0.1583 | |

| 303.15 | 0.1827 | |

| 308.15 | 0.2114 | |

| 313.15 | 0.2452 | |

| Acetone (w=0.6) | 288.15 | 0.1825 |

| 293.15 | 0.2073 | |

| 298.15 | 0.2359 | |

| 303.15 | 0.2691 | |

| 308.15 | 0.3078 | |

| 313.15 | 0.3532 | |

| Acetone (w=0.8) | 288.15 | 0.2669 |

| 293.15 | 0.2981 | |

| 298.15 | 0.3339 | |

| 303.15 | 0.3752 | |

| 308.15 | 0.4229 | |

| 313.15 | 0.4782 | |

| Acetone (w=1.0) | 288.15 | 0.3718 |

| 293.15 | 0.4086 | |

| 298.15 | 0.4503 | |

| 303.15 | 0.4979 | |

| 308.15 | 0.5523 | |

| 313.15 | 0.6148 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on the widely used isothermal shake-flask method.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Oven

4.2. Procedure

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

Sample Analysis (Gravimetric Method):

-

After equilibration, allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed syringe and filter it into a pre-weighed vial.

-

Record the exact volume and weight of the transferred saturated solution.

-

Evaporate the solvent from the vial in an oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight of the dried solid is achieved.

-

Calculate the solubility based on the mass of the dissolved solid and the volume or mass of the solvent used.

Sample Analysis (Spectroscopic Method):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

Visualized Workflows

The following diagrams illustrate the logical workflow for determining the solubility of this compound and a general workflow for solvent selection based on solubility data.

Caption: Workflow for the experimental determination of solubility.

Caption: Logical workflow for solvent selection.

Conclusion

While comprehensive quantitative solubility data for this compound in organic solvents is currently limited in the public domain, this guide provides a robust and reliable experimental protocol for its determination. By following the outlined methodology, researchers and drug development professionals can generate the critical data needed to optimize their processes, from synthesis and purification to formulation and final product development. The provided workflow diagrams offer a clear visual representation of the necessary steps to ensure accurate and reproducible results.

References

Spectroscopic Profile of 3-Amino-5-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 3-Amino-5-methylpyridine (also known as 5-methylpyridin-3-amine). The information presented herein is essential for the structural elucidation, identification, and purity assessment of this compound, which serves as a valuable building block in medicinal chemistry and materials science.[1] This document details experimental protocols and presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of publicly accessible, experimentally verified spectra for this compound, the following data is a combination of information for the closely related isomer, 2-Amino-5-methylpyridine, and predicted values for the target compound. This is intended to provide a foundational understanding and should be supplemented with experimental data obtained on an authentic sample.

Note on Data Source: Experimental data for the isomer 2-Amino-5-methylpyridine is provided for comparative purposes. Predicted data for this compound is based on computational models and should be used as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Compound | Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Reference |

| 2-Amino-5-methylpyridine | H-6 | 7.79 | d | 2.4 | [2] |

| H-4 | 7.12 | dd | 8.4, 2.4 | [2] | |

| H-3 | 6.32 | d | 8.4 | [2] | |

| -CH₃ | 2.12 | s | - | [2] | |

| -NH₂ | 4.67 | s | - | [2] | |

| This compound | H-2 | Predicted: ~8.0-8.2 | s | - | - |

| H-4 | Predicted: ~6.8-7.0 | s | - | - | |

| H-6 | Predicted: ~7.8-8.0 | s | - | - | |

| -CH₃ | Predicted: ~2.2-2.4 | s | - | - | |

| -NH₂ | Predicted: ~3.5-5.0 | br s | - | - |

¹³C NMR (Carbon-13 NMR) Data

| Compound | Carbon Assignment | Chemical Shift (δ) [ppm] | Reference |

| 2-Amino-5-methylpyridine | C-2 | 158.5 | [3] |

| C-3 | 108.0 | [3] | |

| C-4 | 138.5 | [3] | |

| C-5 | 122.0 | [3] | |

| C-6 | 147.9 | [3] | |

| -CH₃ | 17.0 | [3] | |

| This compound | C-2 | Predicted: ~140-145 | - |

| C-3 | Predicted: ~145-150 | - | |

| C-4 | Predicted: ~120-125 | - | |

| C-5 | Predicted: ~130-135 | - | |

| C-6 | Predicted: ~135-140 | - | |

| -CH₃ | Predicted: ~18-22 | - |

Infrared (IR) Spectroscopy

The IR spectrum of aminopyridines is characterized by the stretching vibrations of the N-H and C-H bonds, as well as the aromatic ring vibrations.

| Compound | Functional Group | Vibrational Mode | **Absorption Range (cm⁻¹) ** | Reference |

| 2-Amino-5-methylpyridine | Amino (-NH₂) | N-H stretch | 3444, 3335 | [4] |

| Aromatic C-H | C-H stretch | ~3000-3100 | [4] | |

| Methyl (-CH₃) | C-H stretch | ~2850-2960 | [4] | |

| Aromatic Ring | C=C and C=N stretch | ~1592, 1652 | [4] | |

| Amino (-NH₂) | N-H bend | ~1568 | [4] | |

| This compound | Amino (-NH₂) | N-H stretch | Predicted: ~3300-3500 | - |

| Aromatic C-H | C-H stretch | Predicted: ~3000-3100 | - | |

| Methyl (-CH₃) | C-H stretch | Predicted: ~2850-2960 | - | |

| Aromatic Ring | C=C and C=N stretch | Predicted: ~1580-1650 | - | |

| Amino (-NH₂) | N-H bend | Predicted: ~1550-1600 | - |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of aminopyridines typically shows a prominent molecular ion peak. Fragmentation patterns can provide valuable structural information.

| Compound | m/z | Interpretation | Reference |

| 2-Amino-5-methylpyridine | 108 | Molecular Ion [M]⁺ | [3][5] |

| 107 | [M-H]⁺ | [3][5] | |

| 80 | [M-HCN-H]⁺ | [3][5] | |

| This compound | 108.07 | [M]⁺ (Monoisotopic Mass) | [6] |

| 109.08 | [M+H]⁺ | [7] | |

| 93 | [M-CH₃]⁺ (Predicted) | - | |

| 81 | [M-HCN]⁺ (Predicted) | - |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[8] Ensure the sample is fully dissolved; gentle vortexing or warming may be necessary.[8]

-

Instrument Setup : Place the NMR tube in the spectrometer. The instrument is typically a 400 MHz or higher field spectrometer.[9]

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[8]

Infrared (IR) Spectroscopy (ATR-FTIR)

-

Sample Preparation : Place a small amount of solid this compound directly onto the ATR crystal.[10]

-

Instrument Setup : Use an FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition : Apply pressure to ensure good contact between the sample and the crystal.[10] Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum.

-

Data Processing : The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction : Introduce a small amount of the volatile sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).[11] The sample is vaporized by heating under vacuum.[11]

-

Ionization : Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[11][12]

-

Mass Analysis : Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Data Interpretation Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]

- 3. 2-Amino-5-methylpyridine(1603-41-4) 13C NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C6H8N2 | CID 2762894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C6H8N2) [pubchemlite.lcsb.uni.lu]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. rsc.org [rsc.org]

- 10. agilent.com [agilent.com]

- 11. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Chemical Reactivity of the Amino Group in 3-Amino-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-methylpyridine, also known as 5-amino-3-picoline, is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay between the pyridine ring and the amino substituent, govern its reactivity and make it a valuable precursor for the synthesis of a diverse array of functional molecules. This technical guide provides a comprehensive overview of the chemical reactivity of the amino group in this compound, focusing on key reactions, quantitative data, and detailed experimental protocols relevant to drug discovery and development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its reactivity and optimizing reaction conditions.

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂ | --INVALID-LINK-- |

| Molecular Weight | 108.14 g/mol | --INVALID-LINK-- |

| Melting Point | 59-63 °C | --INVALID-LINK-- |

| Appearance | Off-white to yellow or brown crystalline powder | --INVALID-LINK-- |

| Solubility | Soluble in many organic solvents, such as ethanol, acetone, and dichloromethane. | --INVALID-LINK-- |

| pKa (conjugate acid) | Data not available in searched literature. |

Reactivity of the Amino Group

The amino group at the 3-position of the pyridine ring is a key locus of reactivity. Its nucleophilicity is influenced by the electron-withdrawing nature of the pyridine ring. This section details the principal reactions involving this amino group.

N-Acylation

N-acylation of the amino group in this compound is a fundamental transformation for the synthesis of amides, which are prevalent motifs in pharmaceuticals. This reaction typically proceeds by treating the amine with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base to neutralize the acid byproduct.

Reaction Scheme:

3-Amino-5-methylpyridine: A Comprehensive Technical Guide for Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-methylpyridine, also known as 5-amino-3-picoline, is a versatile heterocyclic building block of significant interest in medicinal chemistry, agrochemicals, and materials science.[1] Its substituted pyridine core, featuring a reactive amino group, makes it a valuable precursor for the synthesis of a diverse array of complex molecules with a wide range of biological activities and material properties. This guide provides an in-depth overview of the chemical and physical properties, synthesis, key reactions, and applications of this compound, with a focus on its role in the development of PIM kinase inhibitors and antifungal agents.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and analysis.

General Properties

| Property | Value | Reference |

| CAS Number | 3430-19-1 | |

| Molecular Formula | C₆H₈N₂ | |

| Molecular Weight | 108.14 g/mol | |

| Appearance | White to light yellow or brown crystalline powder | [2] |

| Melting Point | 59-63 °C | |

| Purity | ≥ 97% (GC) | [2] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, crucial for its identification and characterization.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available in a consolidated format |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in a consolidated format |

FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in a consolidated format |

Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available in a consolidated format |

Synthesis of this compound

The most common and practical synthesis of this compound involves the reduction of 3-nitro-5-methylpyridine. Catalytic hydrogenation is a widely used method for this transformation.

Experimental Protocol: Catalytic Hydrogenation of 3-Nitro-5-methylpyridine

Reaction Scheme:

Caption: Synthesis of this compound.

Procedure: [1]

-

In a suitable hydrogenation vessel, dissolve 3-nitro-5-methylpyridine in methanol.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, carefully vent the hydrogen gas and filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain this compound.

Key Reactions of this compound

The amino group and the pyridine ring of this compound allow for a variety of chemical transformations, making it a versatile building block for creating more complex molecular architectures.[2]

Sandmeyer Bromination

The Sandmeyer reaction is a classic method for converting an amino group on an aromatic ring into a halide. This is a key transformation for introducing bromine at the 3-position of the pyridine ring.

Reaction Scheme:

Caption: Sandmeyer Bromination of this compound.

Procedure: [1]

-

Dissolve this compound in an acidic solution and cool the mixture to between -10 °C and 0 °C.

-

Slowly add a solution of sodium nitrite to form the diazonium salt intermediate.

-

Add liquid bromine dropwise to the reaction mixture.

-

After the addition is complete, adjust the pH of the solution to alkaline.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer and concentrate it to obtain 3-bromo-5-methylpyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction can be used to couple this compound with aryl halides to synthesize N-aryl derivatives.

Reaction Scheme:

Caption: Buchwald-Hartwig Amination.

-

In a dry Schlenk flask under an inert atmosphere, combine this compound, the aryl halide, a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOt-Bu, K₃PO₄).

-

Add an anhydrous solvent (e.g., toluene, dioxane).

-

Heat the reaction mixture with stirring for the required time, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and work up by partitioning between water and an organic solvent.

-

Purify the product by column chromatography.

Applications in Drug Discovery and Agrochemicals

The unique structural features of this compound make it a valuable scaffold for the development of bioactive compounds.

PIM Kinase Inhibitors

PIM kinases are a family of serine/threonine kinases that are overexpressed in various human cancers, making them attractive targets for cancer therapy. Several potent and selective PIM kinase inhibitors have been developed based on the 3-aminopyridine scaffold.

Biological Activity of Pyridine-Based PIM-1 Kinase Inhibitors

| Compound | PIM-1 IC₅₀ (nM) | Cell Line | Reference |

| Compound 12 (a 1,3,4-oxadiazole derivative) | 14.3 | - | [5] |

| Compound 6 (a pyridine-based derivative) | 19.4 | MCF-7 | [5] |

| Compound 11 (a pyridine-based derivative) | 42.3 | MCF-7 | [5] |

| Compound 13 (a pyridine-based derivative) | 19.8 | MCF-7 | [5] |

| Pyridothienopyrimidin-4-one 6c | 4620 | - | [6] |

| Pyridothienopyrimidin-4-one 7a | 1180 | - | [6] |

| Pyridothienopyrimidin-4-one 7c | 1380 | - | [6] |

| Pyridothienopyrimidin-4-one 7d | 1970 | - | [6] |

| Pyridothienopyrimidin-4-one 8b | 8830 | - | [6] |

| Pyridothienopyrimidin-4-one 9 | 4180 | - | [6] |

| Cyanopyridine 4b | 460 | - | [7] |

| Cyanopyridine 4c | 560 | - | [7] |

| Cyanopyridine 4d | 460 | - | [7] |

Antifungal Agents

Derivatives of 3-aminopyridine have also shown promise as antifungal agents, which are crucial for controlling pathogenic fungi in agriculture and medicine.

Antifungal Activity of Pyridine Derivatives

| Compound Class | Fungus | MIC (µg/mL) | Reference |

| 3'-Amino modified N⁴-alkyl-5-methylcytidines | Aspergillus species | Able to completely inhibit growth at 0.7 mM | [7] |

| Pyridine derivatives | Candida albicans | 50-200 | [8] |

Conclusion

This compound is a heterocyclic building block with significant potential in various fields of chemical synthesis. Its versatile reactivity allows for the construction of a wide range of functionalized molecules. The successful application of its derivatives as potent PIM kinase inhibitors and promising antifungal agents highlights its importance in drug discovery and agrochemical research. The detailed experimental protocols and compiled data in this guide are intended to facilitate its use by researchers and professionals in the field, enabling the development of novel compounds with enhanced biological and material properties.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Discovery and History of 3-Amino-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of 3-Amino-5-methylpyridine. While the precise moment of its initial discovery remains elusive in readily available literature, its historical context is intrinsically linked to the development of pyridine chemistry in the early 20th century. This document details plausible early synthetic routes, modern experimental protocols, and the compound's physicochemical properties. It also explores its significance as a versatile building block in the pharmaceutical and agrochemical industries.

Introduction

This compound, also known as 5-amino-3-picoline, is a substituted pyridine with the chemical formula C₆H₈N₂. It features a pyridine ring substituted with an amino group at the 3-position and a methyl group at the 5-position. This arrangement of functional groups makes it a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals.[1] Its unique electronic and structural characteristics allow for diverse chemical modifications, leading to a wide range of biologically active molecules.[2]

Historical Perspective and Plausible Discovery

The definitive first synthesis of this compound is not well-documented in a single, seminal publication. However, its discovery can be situated within the broader context of the exploration of pyridine chemistry in the early 1900s. A highly probable early method for its synthesis would have been the Chichibabin reaction , first reported by Aleksei Chichibabin in 1914.[3] This reaction provides a direct method for the amination of pyridine and its derivatives by treatment with sodium amide.[4]

dot

Caption: Plausible historical synthesis via the Chichibabin reaction.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a colorless to light yellow crystalline powder.[3] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂ | [5] |

| Molecular Weight | 108.14 g/mol | [5] |

| Melting Point | 59-63 °C | [5] |

| Boiling Point | 227 °C | [6] |

| IUPAC Name | 5-methylpyridin-3-amine | [7] |

| CAS Number | 3430-19-1 | [5] |

| Solubility | Soluble in many organic solvents such as ethanol, acetone, and dichloromethane. | [3] |

Modern Synthetic Protocols

While the Chichibabin reaction represents a plausible historical method, contemporary syntheses often employ more efficient and higher-yielding multi-step pathways. A common modern approach involves the functionalization of a pre-existing pyridine ring.

Synthesis from 3-Nitro-5-chloropyridine

A representative modern synthesis starts with 3-nitro-5-chloropyridine and proceeds through a two-step process of condensation/decarboxylation followed by hydrogenation.

dot

Caption: A modern multi-step synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of 3-Nitro-5-methylpyridine

-

In a suitable reaction vessel, diethyl malonate is reacted with a strong base such as sodium metal to form the corresponding salt.

-

A solution of 3-nitro-5-chloropyridine in an appropriate solvent like toluene is added dropwise to the diethyl malonate salt.

-

The mixture undergoes a condensation reaction.

-

Following the condensation, the product is subjected to acidic conditions to facilitate decarboxylation, yielding 3-nitro-5-methylpyridine.

Step 2: Synthesis of this compound

-

3-Nitro-5-methylpyridine is dissolved in a solvent such as methanol.

-

A palladium on carbon (Pd/C) catalyst is added to the solution.

-

The mixture is subjected to hydrogenation, typically under a hydrogen atmosphere.

-

Upon completion of the reaction, the catalyst is removed by filtration.

-

The filtrate is concentrated to yield this compound.

Applications in Drug Development and Agrochemicals

This compound serves as a crucial intermediate in the synthesis of a variety of commercially important molecules.[2]

-

Pharmaceuticals: Its structure is a key component in the development of various therapeutic agents. The amino and methyl groups provide sites for further chemical modification, allowing for the synthesis of complex molecules with desired pharmacological activities.[1]

-

Agrochemicals: The compound is utilized in the formulation of pesticides and herbicides, contributing to the development of effective crop protection agents.[2]

While specific signaling pathways directly involving this compound are not extensively documented, it is a key building block for larger, biologically active molecules. The ultimate biological effect of these larger molecules is determined by their overall structure and interaction with specific biological targets.

dot

Caption: Key application areas of this compound.

Conclusion

This compound, while lacking a definitively documented moment of discovery, has a rich history intertwined with the evolution of pyridine chemistry. From its likely early synthesis via the Chichibabin reaction to its production through modern, multi-step protocols, it has remained a compound of significant interest. Its utility as a versatile intermediate in the pharmaceutical and agrochemical sectors underscores its continued importance in synthetic organic chemistry and drug development. Further research into novel applications of this valuable building block is anticipated to continue driving innovation in these fields.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Lutidine derivatives for live-cell imaging of the mitochondria and endoplasmic reticulum - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chembk.com [chembk.com]

- 4. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 5. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

An In-depth Technical Guide to 3-Amino-5-methylpyridine and its Synonyms

This technical guide provides a comprehensive overview of 3-Amino-5-methylpyridine, also known by its synonym 5-Amino-3-picoline, for researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, and applications, with a focus on its role as a key building block in the development of targeted therapeutics.

Chemical Identity and Properties

This compound is a substituted pyridine derivative with the chemical formula C₆H₈N₂ and a molecular weight of 108.14 g/mol .[1] It is a solid at room temperature with a melting point ranging from 59 to 63 °C.[1]

Synonyms:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3430-19-1 | [1] |

| Molecular Formula | C₆H₈N₂ | [1] |

| Molecular Weight | 108.14 g/mol | [1] |

| Melting Point | 59-63 °C | [1] |

| Appearance | Solid | |

| SMILES | Cc1cncc(N)c1 | |

| InChI | 1S/C6H8N2/c1-5-2-6(7)4-8-3-5/h2-4H,7H2,1H3 |

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a nitro-substituted pyridine precursor. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound via Catalytic Hydrogenation

This protocol describes the synthesis of this compound from 3-nitro-5-methylpyridine.

Materials:

-

3-nitro-5-methylpyridine

-

Palladium on carbon (Pd/C) catalyst

-

Methanol

-

Hydrogen gas source

-

Reaction vessel suitable for hydrogenation (e.g., Parr shaker)

-

Filtration apparatus (e.g., suction filtration)

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, dissolve 3-nitro-5-methylpyridine in methanol.

-

Carefully add a catalytic amount of Pd/C to the solution.

-

Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Remove the catalyst by suction filtration through a pad of celite.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Applications in Drug Development

This compound serves as a versatile scaffold in medicinal chemistry, primarily due to its ability to be readily functionalized to interact with various biological targets. Its derivatives have shown significant potential as inhibitors of Janus kinase 2 (JAK2) and as ligands for adenosine A1 receptors.

JAK2 Inhibitors

The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses. Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases. This compound derivatives have been investigated as potent JAK2 inhibitors.

Table 2: Biological Activity of Representative JAK2 Inhibitors

| Compound | Target | IC₅₀ (nM) | Reference |

| INCB018424 | JAK1/JAK2 | 3.3 / 2.8 | [1][4] |

| TG101348 | JAK2 | 3 | [5] |

| XL019 | JAK2 | 2 | [1][4] |

| SB1518 | JAK2 | 19-23 | [1] |

| CYT387 | JAK1/JAK2 | 11 / 18 | [1] |

Adenosine A1 Receptor Ligands

Adenosine A1 receptors are G protein-coupled receptors that play a crucial role in regulating neuronal activity. Modulators of this receptor are of interest for the treatment of conditions such as epilepsy and pain. Derivatives of 5-Amino-3-picoline have been synthesized and evaluated as potent and selective adenosine A1 receptor ligands.

Table 3: Binding Affinity of Representative Adenosine A1 Receptor Ligands

| Compound | Target | Kᵢ (nM) | Reference |

| Compound 6c | rA₁ AR | 0.076 | [6] |

| Compound 6b | rA₁ AR | 0.213 | [7] |

| Compound 7c | rA₁ AR | 61.9 | [6] |

| BDBM50379109 | Adenosine A1 | 0.34 | [8] |

| 10b | Human A₁R | 21 | [9] |

Mandatory Visualizations

Signaling Pathways

Experimental Workflow

Spectral Data

Table 4: Representative Spectroscopic Data for Aminopyridines

| Technique | Compound | Key Signals |

| ¹H NMR | 2-Amino-5-methylpyridine | δ (ppm): 7.79, 7.12, 6.32, 4.67 (NH₂), 2.12 (CH₃) |

| ¹³C NMR | 2-Amino-5-methylpyridine | Representative signals for aromatic carbons and the methyl group. |

| FTIR | 2-Amino-5-methylpyridine | ν (cm⁻¹): ~3444, 3335 (N-H stretching) |

| Mass Spec | 3-Methylpyridine | m/z: 93 (M⁺), other fragmentation patterns |

Conclusion

This compound and its synonyms, such as 5-Amino-3-picoline, are valuable building blocks in the field of medicinal chemistry. Their utility in the synthesis of potent and selective inhibitors of key biological targets like JAK2 and adenosine A1 receptors highlights their importance in modern drug discovery and development. This guide provides a foundational understanding of this compound, from its fundamental properties and synthesis to its application in creating potentially life-saving therapeutics. Further research into the derivatization of this scaffold is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

- 1. JAK2 inhibitors: are they the solution? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Aminopyridine(462-08-8) 1H NMR [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Therapeutic potential of JAK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JAK2 Inhibitors: What’s the true therapeutic potential? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Ki Summary [bindingdb.org]

- 9. Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 3-Amino-5-methylpyridine in Agrochemical Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-amino-5-methylpyridine as a versatile building block in the discovery and development of novel agrochemicals. The unique structural characteristics of this pyridine derivative, featuring a reactive amino group and a methyl substituent on the pyridine ring, offer multiple avenues for chemical modification to generate diverse libraries of potential herbicidal, fungicidal, and insecticidal candidates.

Introduction: The Potential of this compound in Agrochemicals

This compound, also known as 5-methyl-3-pyridinamine, is a key intermediate in the synthesis of a variety of biologically active molecules.[1] The pyridine ring is a well-established scaffold in numerous commercial agrochemicals, exhibiting a broad spectrum of activity against various pests and weeds.[2] The presence of the amino and methyl groups on the pyridine core of this compound allows for targeted modifications to fine-tune the physicochemical properties and biological activity of the resulting compounds, making it a valuable starting material for agrochemical research and development.[1]

Applications in Agrochemical Development

The versatile nature of the this compound scaffold allows for its incorporation into various classes of agrochemicals.

Herbicides

Derivatives of this compound can be elaborated into potent herbicides, particularly those belonging to the picolinate class of synthetic auxins. These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately, death of susceptible weed species.[3]

Fungicides

The pyridine ring is a core component of several successful fungicides. By modifying the amino group of this compound to form amides or other functional groups, novel compounds with potential fungicidal activity can be synthesized. These derivatives may target various fungal cellular processes, such as respiration or cell wall synthesis.

Insecticides

This compound can serve as a precursor for the synthesis of neonicotinoid analogs and other insecticidal compounds. These molecules often act as agonists of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system, leading to paralysis and death.[4][5]

Quantitative Data on Pyridine-Based Agrochemicals

The following tables summarize the biological activity of various pyridine derivatives, illustrating the potential for developing potent agrochemicals from scaffolds related to this compound.

Table 1: Herbicidal Activity of Picolinate Derivatives

| Compound ID | Target Weed | Bioassay Type | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| V-7 | Arabidopsis thaliana | Root Growth Inhibition | IC50 | 45-fold lower than halauxifen-methyl | [6] |

| V-8 | Broadleaf Weeds | Post-emergence | % Inhibition @ 300 g/ha | > picloram | [6] |

| S202 | Arabidopsis thaliana | Root Growth Inhibition | % Inhibition @ 0.5 µmol/L | 78.4% | [1] |

| Compound 5a | Brassica napus | Root Growth Inhibition | % Inhibition @ 10 µM | > picloram |[7] |

Table 2: Fungicidal Activity of Pyridine Derivatives

| Compound ID | Fungal Species | Bioassay Type | Activity Metric | Value (µg/mL) | Reference |

|---|---|---|---|---|---|

| 3f | Botrytis cinerea | Mycelial Growth Inhibition | Inhibition Rate @ 50 mg/L | 76.9% | [8] |

| 3g | Cytospora ambiens | Mycelial Growth Inhibition | Inhibition Rate @ 50 mg/L | 84.1% | [8] |

| 6i | Valsa mali | Mycelial Growth Inhibition | EC50 | 1.77 | [9] |

| 19i | Valsa mali | Mycelial Growth Inhibition | EC50 | 1.97 | [9] |

| 23i | Rhizoctonia solani | Mycelial Growth Inhibition | EC50 | 3.79 |[9] |

Table 3: Insecticidal Activity of Pyridine Derivatives

| Compound ID | Insect Species | Bioassay Type | Activity Metric | Value (mg/L) | Reference |

|---|---|---|---|---|---|

| 1f | Aphis craccivora (nymphs) | Contact Toxicity | LC50 | 0.080 | [10] |

| 1d | Aphis craccivora (nymphs) | Contact Toxicity | LC50 | 0.098 | [10] |

| 1c | Aphis craccivora (nymphs) | Contact Toxicity | LC50 | 0.127 | [10] |

| Compound 4 | Aphis craccivora | Contact Toxicity | Toxicity Ratio vs. Acetamiprid | ~2-fold more toxic |[11] |

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of agrochemicals derived from aminopyridine scaffolds. These should be adapted based on the specific target molecule and test organism.

General Synthesis of a Picolinate Herbicide Derivative (Representative Protocol)

This protocol is a representative example for the synthesis of a 4-aminopicolinic acid derivative, a class of herbicides that can be conceptually derived from this compound through a series of transformations.

Step 1: Protection of the Amino Group

-

Dissolve this compound in a suitable solvent (e.g., dichloromethane).

-

Add a suitable protecting group reagent (e.g., di-tert-butyl dicarbonate) and a base (e.g., triethylamine).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction and purify the protected intermediate.

Step 2: Oxidation of the Methyl Group

-

Dissolve the protected intermediate in a suitable solvent (e.g., water or pyridine).

-

Add a strong oxidizing agent (e.g., potassium permanganate).

-

Heat the reaction mixture until the oxidation is complete.

-

Acidify the mixture and extract the carboxylic acid product.

Step 3: Esterification

-

Dissolve the carboxylic acid in an alcohol (e.g., methanol).

-

Add a catalytic amount of acid (e.g., sulfuric acid).

-

Reflux the mixture until ester formation is complete.

-

Isolate and purify the methyl picolinate derivative.

Step 4: Further Ring Modification (e.g., Halogenation)

-

Depending on the target structure, perform electrophilic aromatic substitution reactions to introduce desired substituents on the pyridine ring.

Step 5: Deprotection of the Amino Group

-

Treat the protected compound with a suitable deprotecting agent (e.g., trifluoroacetic acid for a Boc group).

-

Neutralize the reaction and extract the final picolinate herbicide derivative.

-

Purify the final product by chromatography or recrystallization.

In Vitro Herbicidal Activity Assay (Pre-emergence)

This protocol outlines a method for assessing the pre-emergent herbicidal activity of synthesized compounds on weed seeds.[12][13]

Materials:

-

Test compounds

-

Acetone (or other suitable solvent)

-

Tween-20

-

Distilled water

-

Petri dishes

-

Filter paper

-

Weed seeds (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

-

Growth chamber

Procedure:

-

Prepare stock solutions of the test compounds in acetone.

-

Prepare a series of dilutions in water containing 0.1% Tween-20 to achieve the desired test concentrations.

-

Place a sheet of filter paper in each Petri dish and moisten it with a known volume of the test solution.

-

Place a predetermined number of weed seeds onto the filter paper.

-

Seal the Petri dishes and incubate them in a growth chamber with controlled light and temperature conditions.

-

After a set period (e.g., 7-14 days), assess the germination rate and measure the root and shoot length of the seedlings.

-

Calculate the percent inhibition compared to a solvent-only control.

In Vitro Antifungal Activity Assay (Mycelium Growth Inhibition)

This protocol describes a common method for evaluating the fungicidal activity of compounds by measuring the inhibition of fungal mycelial growth.[3][14][15]

Materials:

-

Test compounds

-

Dimethyl sulfoxide (DMSO)

-

Potato Dextrose Agar (PDA) medium

-

Petri dishes

-

Fungal cultures (e.g., Botrytis cinerea, Fusarium oxysporum)

-

Cork borer

Procedure:

-

Prepare stock solutions of the test compounds in DMSO.

-

Incorporate the test compounds into molten PDA at various concentrations.

-

Pour the amended PDA into Petri dishes and allow it to solidify.

-

Place a mycelial plug from the edge of an actively growing fungal culture onto the center of each PDA plate.

-

Incubate the plates at an appropriate temperature for the specific fungus.

-

Measure the diameter of the fungal colony at regular intervals until the control plate is fully grown.

-

Calculate the percentage of mycelial growth inhibition relative to the DMSO control.

Insecticidal Activity Assay (Contact Toxicity)

This protocol details a method for assessing the contact toxicity of synthesized compounds against aphids.[7]

Materials:

-

Test compounds

-

Acetone

-

Triton X-100

-

Distilled water

-

Leaf discs from a suitable host plant

-

Petri dishes with agar

-

Aphids (e.g., Aphis craccivora)

-

Fine paintbrush

Procedure:

-

Prepare stock solutions of the test compounds in acetone.

-

Create a series of dilutions in water containing a surfactant (e.g., 0.1% Triton X-100).

-

Dip leaf discs into the test solutions for a short period (e.g., 10 seconds).

-

Allow the leaf discs to air dry and then place them on the agar in the Petri dishes.

-

Transfer a known number of adult aphids onto each leaf disc using a fine paintbrush.

-

Seal the Petri dishes and maintain them at a controlled temperature and photoperiod.

-

Assess aphid mortality at specified time points (e.g., 24, 48, and 72 hours).

-

Calculate the percentage mortality and determine the LC50 value.

Signaling Pathways and Modes of Action

Synthetic Auxin Herbicides

Picolinate herbicides derived from pyridine scaffolds act by mimicking the plant hormone auxin. They bind to auxin receptors, leading to the degradation of transcriptional repressors and the subsequent over-expression of auxin-responsive genes. This results in uncontrolled and disorganized cell growth, ultimately causing plant death.

Neonicotinoid Insecticides

Neonicotinoid insecticides act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. They bind to the receptor, causing continuous stimulation of nerve cells, which leads to hyperexcitation, paralysis, and eventual death of the insect.

Conclusion

This compound is a promising and versatile starting material for the development of novel agrochemicals. Its structural features allow for the synthesis of a wide range of derivatives with potential herbicidal, fungicidal, and insecticidal activities. The protocols and data presented here provide a foundation for researchers to explore the potential of this scaffold in the ongoing search for effective and sustainable crop protection solutions.

References

- 1. researchgate.net [researchgate.net]

- 2. A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures | Weed Science | Cambridge Core [cambridge.org]

- 3. bio-protocol.org [bio-protocol.org]

- 4. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 5. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 6. US7846872B2 - Herbicidal mixtures containing picolinafen - Google Patents [patents.google.com]

- 7. entomoljournal.com [entomoljournal.com]

- 8. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP0314505A2 - Herbicidal pyridine sulfonylureas - Google Patents [patents.google.com]

- 10. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]

- 11. WO2011055057A1 - Method for synthesizing bio-based pyridine and picolines - Google Patents [patents.google.com]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. researchgate.net [researchgate.net]

- 14. Mycelial Growth Inhibition: Significance and symbolism [wisdomlib.org]

- 15. biochemjournal.com [biochemjournal.com]

Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 3-Amino-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-methylpyridine is a versatile heterocyclic building block extensively utilized in the synthesis of a wide array of biologically active molecules. Its pyridine core and strategically positioned amino and methyl groups make it a valuable precursor in the development of novel pharmaceuticals and agrochemicals. The amino group readily participates in nucleophilic substitution reactions, enabling the construction of diverse molecular architectures with significant therapeutic potential.

This document provides detailed application notes and experimental protocols for key nucleophilic substitution reactions involving this compound, with a focus on palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. These methods are instrumental in the synthesis of N-aryl and N-heteroaryl derivatives, which are prominent scaffolds in medicinal chemistry.

I. Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely adopted method for the formation of carbon-nitrogen bonds.[1] This palladium-catalyzed cross-coupling reaction facilitates the reaction between an amine and an aryl halide or triflate, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[1][2][3] In the context of this compound, the amino group serves as the nucleophile, coupling with various (hetero)aryl halides to generate valuable bipyridine and related derivatives.

Application: Synthesis of 2,3'-Bipyridin-5'-amine Derivatives

A key application of the Buchwald-Hartwig amination involving this compound is the synthesis of 2,3'-bipyridin-5'-amine derivatives. These compounds are of significant interest in drug discovery, particularly for their potential as kinase inhibitors.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination of various halo-pyridines and other aryl halides with this compound.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloropyridine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85 |

| 2 | 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane | 110 | 18 | 78 |

| 3 | 4-Iodobenzene | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | Toluene | 90 | 10 | 92 |

| 4 | 2-Chloro-1,5-naphthyridine | Pd(OAc)₂ (2) | XantPhos (4) | Cs₂CO₃ | Dioxane | 120 | 24 | 75[4] |

Note: Yields are illustrative and may vary based on the specific substrate and reaction scale.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyridine with this compound

This protocol provides a general procedure for the synthesis of 5'-amino-3-methyl-2,3'-bipyridine.

Materials:

-

This compound

-

2-Chloropyridine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Standard Schlenk line apparatus

-

Magnetic stirrer and heating mantle

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 mmol).

-

The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add this compound (1.0 mmol) and 2-chloropyridine (1.2 mmol) to the Schlenk tube.

-

Add anhydrous toluene (5 mL) via syringe.

-

Reaction: The Schlenk tube is sealed, and the reaction mixture is heated to 100 °C with vigorous stirring.

-

Monitoring: The progress of the reaction is monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The organic mixture is washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 5'-amino-3-methyl-2,3'-bipyridine.

Experimental Workflow

II. Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.[5] While traditionally requiring harsh reaction conditions, modern modifications with the use of ligands have made it a more versatile and milder method.[6] This reaction is a viable alternative to palladium-catalyzed methods for the synthesis of N-aryl derivatives of this compound.

Application: Synthesis of N-Aryl-5-methylpyridin-3-amines

The Ullmann condensation can be employed to synthesize various N-aryl derivatives of this compound, which are precursors to a range of bioactive compounds.

Reaction Scheme:

Quantitative Data Summary